

Difludiazepam chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Difludiazepam*

Cat. No.: *B1419089*

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Difludiazepam: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difludiazepam, a derivative of the benzodiazepine class of drugs, is a potent positive allosteric modulator of the GABA-A receptor. While not commercially marketed, it is utilized as a research chemical to investigate the pharmacology of benzodiazepine binding sites and has appeared on the designer drug market. This technical guide provides a detailed overview of the chemical structure, properties, and pharmacological actions of **difludiazepam**, intended for a scientific audience.

Chemical Structure and Identification

Difludiazepam, systematically named 7-chloro-5-(2,6-difluorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is a 2',6'-difluoro derivative of fludiazepam.^[1] Its chemical structure is characterized by a core benzodiazepine ring system with a chlorine substituent at the 7-position, a 2,6-difluorophenyl group at the 5-position, and a methyl group at the 1-position.

Table 1: Chemical Identifiers for **Difludiazepam**

Identifier	Value
IUPAC Name	7-chloro-5-(2,6-difluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one[2]
CAS Number	39080-67-6[1]
Chemical Formula	C ₁₆ H ₁₁ ClF ₂ N ₂ O[1][2]
Synonyms	Ro 07-4065, 7N3B9XEC7B

Physicochemical Properties

The physicochemical properties of **difludiazepam** are crucial for its handling, formulation, and pharmacokinetic profile.

Table 2: Physicochemical Data for **Difludiazepam**

Property	Value
Molecular Weight	320.72 g/mol
Appearance	Crystalline solid
Solubility	DMF: 15 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mLDMF:SO: 10 mg/mLDMF:Ethanol: 1 mg/mL
Melting Point	Not reported
Boiling Point	Not reported

Experimental Protocols

Synthesis of a Related Benzodiazepine

While a specific, detailed synthesis protocol for **difludiazepam** is not readily available in the reviewed literature, the synthesis of a structurally similar compound, 7-chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine, provides a relevant experimental framework.

Protocol:

- A solution of 200 g of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one in 2 liters of tetrahydrofuran and 250 ml of benzene is saturated with methylamine while cooling in an ice-bath.
- A solution of 190 g of titanium tetrachloride in 250 ml of benzene is added through a dropping funnel over 15 minutes.
- The mixture is then stirred and refluxed for 3 hours.
- After cooling, 600 ml of water is slowly added.
- The inorganic material is removed by filtration and washed with tetrahydrofuran.
- The aqueous layer is separated, and the organic phase is dried over sodium sulphate and evaporated.
- The resulting crystalline residue is collected to yield 7-chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine. The product can be recrystallized from methylene chloride/ethanol.

Determination of Melting Point (General Procedure)

The melting point of a benzodiazepine can be determined using the capillary method.

Protocol:

- A small amount of the finely powdered and dried sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a medium rate to approximately 15-20°C below the expected melting point.
- The heating rate is then slowed to about 1-2°C per minute.
- The temperature at which the first droplet of liquid is observed and the temperature at which the solid is completely melted are recorded as the melting range.

Determination of Solubility (General Shake-Flask Method)

The solubility of a benzodiazepine in a specific solvent can be determined using the shake-flask method.

Protocol:

- An excess amount of the solid benzodiazepine is added to a known volume of the solvent in a sealed container.
- The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of the benzodiazepine in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
- The solubility is expressed as the concentration of the dissolved substance in the saturated solution.

Analytical Determination (General HPLC Method)

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of benzodiazepines.

Protocol:

- **Chromatographic System:** A standard HPLC system equipped with a C18 reversed-phase column is typically used.
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The exact ratio can be optimized for specific separation needs.
- **Sample Preparation:** The benzodiazepine sample is dissolved in a suitable solvent, filtered, and then injected into the HPLC system.

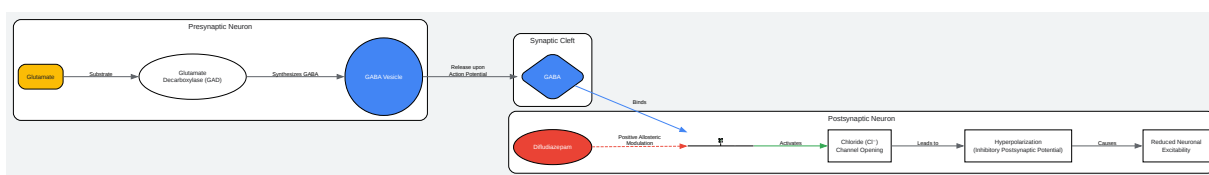
- Detection: UV detection at a wavelength where the benzodiazepine exhibits maximum absorbance is a common method.
- Quantification: The concentration of the benzodiazepine is determined by comparing its peak area to that of a known standard.

Pharmacological Properties and Mechanism of Action

Difludiazepam exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. It binds to the benzodiazepine binding site located at the interface of the α and γ subunits of the GABA-A receptor. This binding enhances the affinity of the receptor for its endogenous ligand, GABA. The increased binding of GABA leads to a greater influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and an overall inhibitory effect on neurotransmission. **Difludiazepam** has a high affinity for the GABA-A receptor, with a reported IC₅₀ of 4.1 nM.

GABA-A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory effect of **difludiazepam**.



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References

- 1. Difludiazepam - Wikipedia [en.wikipedia.org]
- 2. Difludiazepam | C₁₆H₁₁ClF₂N₂O | CID 44366236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Difludiazepam chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1419089#difludiazepam-chemical-structure-and-properties]

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